molecular formula C17H21N3O4S B4723150 4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide

4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4723150
M. Wt: 363.4 g/mol
InChI Key: RQMBUVKDJAWPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide, also known as PSB-0739, is a small molecule inhibitor of the protease enzyme, human neutrophil elastase (HNE). HNE is a serine protease that is involved in the degradation of extracellular matrix proteins and has been implicated in various diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown . Typically, such compounds interact with their targets by binding to them, which can either inhibit or enhance the target’s function. This interaction can lead to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH levels, temperature, presence of other compounds, and the specific biological environment within the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide is its specificity for HNE, which allows for targeted inhibition of this enzyme without affecting other proteases. However, one limitation of 4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide is its relatively low potency compared to other HNE inhibitors, which may limit its efficacy in certain disease models.

Future Directions

Future research directions for 4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide include the development of more potent analogs with improved pharmacokinetic properties, as well as the investigation of its potential therapeutic applications in other diseases such as cystic fibrosis and ARDS. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide in human clinical trials.

Scientific Research Applications

4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of COPD, where HNE has been shown to play a significant role in the pathogenesis of the disease. 4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide has been shown to inhibit HNE activity in vitro and in vivo, leading to a reduction in lung inflammation and improved lung function in animal models of COPD.

properties

IUPAC Name

4-methoxy-3-(propylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-8-20-25(22,23)16-10-14(6-7-15(16)24-2)17(21)19-12-13-5-4-9-18-11-13/h4-7,9-11,20H,3,8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMBUVKDJAWPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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